Magnolianone
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl]-3,4,5-trimethoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H22O6/c1-22-16-10-13(7-8-15(16)21)6-5-9-19(25-4)17(23-2)11-14(20)12-18(19)24-3/h5-8,10-12,21H,9H2,1-4H3/b6-5+ |
InChI Key |
STYMIOWCPPWYNG-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC(=O)C=C(C1(C/C=C/C2=CC(=C(C=C2)O)OC)OC)OC |
Canonical SMILES |
COC1=CC(=O)C=C(C1(CC=CC2=CC(=C(C=C2)O)OC)OC)OC |
Synonyms |
magnolianone |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Botanical Sources and Distribution of Magnolianone
This compound is a neolignan compound that has been identified and isolated from the stem bark of Magnolia officinalis researchgate.netacs.org. Magnolia officinalis, commonly known as houpu magnolia or magnolia-bark, is a deciduous tree indigenous to China plantaedb.com. Its natural distribution spans North-central, South-central, and Southeast China, as well as Tibet plantaedb.com. The bark of Magnolia officinalis is particularly noted for its high content of lignans (B1203133), including this compound and related compounds such as magnolol (B1675913) and honokiol (B1673403) researchgate.netacs.org. The genus Magnolia encompasses a wide array of species, with significant diversity found across Asia and the Neotropics researchgate.net.
Table 1: Botanical Source of this compound
| Compound Name | Botanical Source | Plant Part | Geographical Distribution |
| This compound | Magnolia officinalis | Stem Bark | China, Tibet researchgate.netacs.orgplantaedb.com |
Advanced Extraction Techniques for this compound from Biological Matrices
The initial step in obtaining natural compounds like this compound from plant materials involves extraction, which separates target compounds from the raw matrix nih.gov. Various methods are employed, with the choice depending on the plant material's nature, the desired compounds, and the solvent used nih.govmdpi.com. Common conventional extraction techniques include maceration, decoction, infusion, percolation, and Soxhlet extraction nih.govnih.govijsra.net. More advanced and efficient methodologies include supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) nih.govmdpi.comijsra.nethilarispublisher.com.
In the specific isolation of this compound, it was obtained from the methanol-soluble fraction of a water extract derived from the stem bark of Magnolia officinalis researchgate.netacs.org. Solvent extraction, particularly using polar solvents like methanol (B129727) or water, is a widely established technique for recovering phenolic compounds from plant matrices nih.govnih.govijsra.netresearchgate.net. Prior to extraction, plant material is often pretreated by milling, grinding, drying, and homogenization, with freeze-drying known to retain higher levels of phenolic content mdpi.com.
Chromatographic and Spectroscopic Isolation Strategies
Chromatographic and spectroscopic techniques are indispensable for the isolation, purification, and structural elucidation of natural products from complex biological extracts hilarispublisher.comresearchgate.netjournalagent.com. These methods allow for the separation of active fractions and subsequent purification of individual compounds to achieve high purity and yield hilarispublisher.com.
High-Performance Liquid Chromatography (HPLC) is a widely utilized and powerful technique for the separation and purification of natural products, including phenolic compounds like those found in Magnolia officinalis hilarispublisher.comresearchgate.netresearchgate.netaquaenergyexpo.com. It involves pumping a sample through a column packed with a stationary phase under high pressure, with compounds detected as they elute, often using UV-visible or mass spectrometric detectors hilarispublisher.com. Preparative HPLC is specifically used for the large-scale isolation and purification of compounds researchgate.net. For instance, HPLC has been successfully applied to isolate and purify magnolol and honokiol from Magnolia officinalis researchgate.net. HPLC is also crucial for quantitative analysis and fingerprinting of major compounds in complex herbal extracts nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry osram.itchromatographytoday.com. This hyphenated technique is particularly effective for analyzing volatile and thermally stable organic compounds, making it suitable for assessing the purity of isolated natural products hilarispublisher.comosram.itnih.govlabioscientific.com. In GC-MS, components of a sample are separated by the gas chromatograph, and then each individual compound is identified and quantified by the mass spectrometer osram.it. The mass spectra obtained can be compared to database spectra for identification, and the technique provides information on the molecular weight and elemental composition osram.itnih.gov. GC-MS is routinely used for purity analysis and screening of organic substances osram.it.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique for determining the molecular structure of organic compounds, playing a critical role in the final stages of natural product isolation protocols nih.govnumberanalytics.comjchps.comox.ac.ukethz.ch. By analyzing the NMR spectrum, chemists can ascertain the number and type of nuclei present, their connectivity, and spatial arrangement numberanalytics.comjchps.comox.ac.uk. Both one-dimensional (1D) NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed numberanalytics.comox.ac.ukethz.chlibretexts.org. These techniques provide detailed information on bond connectivity and correlations across multiple bonds, which are essential for confirming the structure of complex natural products like this compound numberanalytics.comox.ac.ukethz.chlibretexts.orgacs.org. The structures of compounds, including this compound, isolated from Magnolia officinalis are typically characterized by ¹H and ¹³C NMR researchgate.netacs.orgresearchgate.net.
Beyond GC-MS and the direct application of NMR, other hyphenated analytical techniques are increasingly vital in natural product chemistry for comprehensive compound elucidation asiapharmaceutics.infochemijournal.comjournaljpri.com. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that couples the separation efficiency of HPLC with the sensitive detection and identification capabilities of mass spectrometry researchgate.netasiapharmaceutics.infojournalirjpac.com. LC-MS is particularly advantageous for analyzing non-volatile or thermally labile compounds, offering enhanced resolution, sensitivity, and efficiency asiapharmaceutics.infojournalirjpac.com. Similarly, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples LC with NMR spectroscopy, allowing for the online structural elucidation of separated components without prior isolation, which is highly beneficial for complex mixtures and unstable compounds journalirjpac.commespharmacy.org. These hyphenated approaches significantly advance the speed and accuracy of natural product analysis and structural characterization journaljpri.comjournalirjpac.commespharmacy.org.
Biosynthetic Pathways and Precursors
General Lignan (B3055560) and Neolignan Biosynthesis in Magnolia Species
Lignans (B1203133) and neolignans represent a significant group of plant secondary metabolites, characterized by their derivation from the oxidative coupling of phenylpropanoid units. Their biosynthesis initiates from cinnamic acid derivatives, which are biochemically linked to the metabolism of phenylalanine. rsc.org In the context of Magnolia species, these compounds are abundant and contribute to the plants' renowned medicinal properties. mdpi.comredalyc.org
The biosynthesis of lignans is relatively well-understood, commencing with coniferyl alcohol as a primary precursor. mdpi.comresearchgate.net This process involves the enzymatic activity of oxidases, such as laccases, which catalyze the oxidation of coniferyl alcohol to form corresponding radicals. mdpi.com Subsequent stereoselective dimerization of these radicals is facilitated by dirigent proteins, leading to the formation of lignans through a characteristic β-β' linkage between the phenylpropanoid units. mdpi.comresearchgate.net
Neolignans, while also originating from the polymerization of phenylpropanoid monomers, exhibit a key structural distinction from lignans. Unlike lignans, which feature a C8-C8' bond between the phenylpropanoid units, neolignans involve linkages at different carbon positions or incorporate an oxygen-ether bond. rsc.orgresearchgate.net Although the general principle of their formation from phenylpropanoid precursors is recognized, the specific oxidases and dirigent proteins involved in neolignan biosynthesis are still largely being elucidated. mdpi.com Prominent neolignans found in Magnolia species include magnolol (B1675913) and honokiol (B1673403), which are considered principal active ingredients. mdpi.commdpi.comnih.gov
Putative Biosynthetic Routes to Magnolianone
This compound (Compound 1) has been identified and isolated from the stem bark of Magnolia officinalis. acs.orgresearchgate.netacs.org It is often mentioned alongside other phenolic compounds and their derivatives found in Magnolia extracts. researchgate.netaquaenergyexpo.com While the broader pathways for lignan and neolignan biosynthesis in Magnolia are established, detailed, specific putative biosynthetic routes leading directly to this compound are not extensively characterized in the current literature.
As a derivative found within the complex phytochemical profile of Magnolia officinalis, it is inferred that this compound likely arises from the general phenylpropanoid pathway, similar to other neolignans and lignans. Its co-occurrence with compounds like magnolol, honokiol, and their derivatives suggests a shared or convergent biosynthetic origin from common phenylpropanoid precursors. However, the precise sequence of enzymatic steps and intermediate compounds that specifically yield this compound from these general precursors remains an area requiring further dedicated research.
Enzymatic Mechanisms Involved in this compound Biogenesis
The enzymatic mechanisms underlying the biogenesis of lignans and neolignans in Magnolia species primarily involve oxidoreductases, particularly laccases, and dirigent proteins. Laccases, a class of multi-copper oxidases, are crucial for the initial oxidation of aromatic substrates, including the phenolic monomers that serve as precursors. mdpi.commdpi.com These enzymes facilitate the formation of free radicals, which then undergo coupling reactions. mdpi.com
Dirigent proteins play a critical role in guiding the stereoselective coupling of these radicals, ensuring the correct regiochemistry and stereochemistry of the resulting dimeric compounds. mdpi.comresearchgate.net While the specific enzymes directly responsible for this compound's formation are not explicitly detailed, insights can be drawn from studies on related neolignans. For instance, in Magnolia officinalis, the laccase enzyme MoLAC14 has been confirmed as a pivotal enzyme in the synthesis of magnolol from chavicol. mdpi.comnih.gov This highlights the central role of laccases in the oxidative coupling reactions that form the core structure of many Magnolia neolignans.
Research findings, such as those related to MoLAC14, demonstrate the potential for optimizing the production of these compounds through enzymatic engineering. For example, mutations in MoLAC14, such as L532A, have been shown to significantly enhance magnolol production. nih.gov
Table 1: Enhanced Magnolol Production by MoLAC14 Mutation nih.gov
| Enzyme Variant | Magnolol Production (mg/L) |
| Wild-type MoLAC14 | (Baseline, not specified, but L532A is "unprecedented level") |
| MoLAC14 (L532A) | 148.83 |
It is plausible that similar laccase-mediated oxidative coupling and potentially other enzymatic modifications (e.g., cyclizations, hydroxylations, or reductions) are involved in the biogenesis of this compound, given its structural relationship to other Magnolia neolignans. Further research is needed to identify and characterize the specific enzymes and genes directly involved in the this compound biosynthetic pathway.
Synthetic Chemistry of Magnolianone and Analogues
Total Synthesis Strategies for Magnolianone and Related Lignans (B1203133)
Total synthesis endeavors for this compound and its related lignans typically involve constructing their complex carbon skeletons from simpler, commercially available starting materials. While specific comprehensive total synthesis strategies for this compound itself are an area of ongoing research, approaches for structurally similar lignans and neolignans found in Magnolia species provide valuable insights.
A notable example is the total synthesis of bi-magnolignan, another compound isolated from Magnolia officinalis. This synthesis strategy involved the construction of a bi-dibenzofuran skeleton. Key synthetic transformations included functional group interconversions of readily available precursors such as 1,2,4-trimethoxybenzene (B152335) and 4-allylanisole. The dibenzofuran (B1670420) framework was subsequently formed through Suzuki coupling, followed by an intramolecular dehydration step. The final natural product was achieved via an FeCl3-catalyzed oxidative coupling reaction. rsc.orgresearchgate.net
General approaches to lignan (B3055560) total synthesis often rely on the oxidative coupling of phenylpropanoid units, such as coniferyl alcohol, which is a fundamental biosynthetic pathway mirrored in laboratory syntheses. nih.govnih.gov Beyond oxidative coupling, various other methodologies have been employed for the total synthesis of diverse lignans. For instance, the synthesis of (±)-paulownin has been accomplished through a formal [3+2]-cycloaddition, while (+)-galbelgin has been synthesized utilizing a stereoselective aza-Claisen rearrangement. mdpi.com These examples highlight the broad spectrum of reactions and strategic disconnections employed to access the varied structural motifs found in the lignan family.
Synthetic Approaches to this compound-Related Neolignans and Derivatives
Magnolol (B1675913) (PubChem CID: 72300) and honokiol (B1673403) (PubChem CID: 72303), both prominent bisphenol neolignans found alongside this compound in Magnolia officinalis, serve as key inspirations for the synthesis of this compound-related neolignans and their derivatives. wikipedia.orgwikidata.orgguidetopharmacology.orgbiorxiv.orgnih.gov
The Suzuki-Miyaura cross-coupling reaction has emerged as a highly efficient and versatile method for constructing the biaryl linkages characteristic of many bisphenol neolignans. This palladium-catalyzed reaction is favored for its mild reaction conditions and the use of commercially available boronic acids, which are considered more environmentally benign than other organometallic reagents. biorxiv.org This approach has been successfully applied to the synthesis of various honokiol-inspired bisphenol neolignans. biorxiv.org
Alternative synthetic strategies include oxidative coupling methods, which can be enzyme-catalyzed (e.g., using horseradish peroxidase). While these methods offer eco-friendly conditions, they may sometimes result in moderate or poor yields. biorxiv.org The synthesis of derivatives of magnolol and honokiol has also been a significant area of research, with structural modifications aimed at enhancing specific properties, such as water solubility, for potential applications. nih.gov
Semi-Synthetic Transformations of this compound Precursors
Semi-synthetic transformations involve the chemical modification of naturally occurring compounds to yield new derivatives, often with improved properties or for more cost-effective production compared to total synthesis. wikipedia.org While specific semi-synthetic routes directly yielding this compound from a precursor are not extensively detailed in the literature, the principle is widely applied to other lignans and neolignans from Magnolia species.
For example, obovatol (B1214055) (PubChem CID: 100771), another lignan isolated from Magnolia obovata, has been a subject of various chemical modifications. easychem.orgwikidata.orgnih.govwikipedia.orgresearchgate.net More broadly, the semi-synthesis of lignans is exemplified by the conversion of natural products like podophyllotoxin (B1678966) (PubChem CID: 10607) into medically important anticancer drugs. researchgate.netnih.govbiorxiv.orgwikipedia.orgmims.comnih.gov
A relevant example of semi-synthetic transformation within the neolignan family is the preparation of Mannich base derivatives of magnolol. These modifications demonstrate the ability to introduce new functionalities onto existing natural product scaffolds, leading to compounds with altered biological activities. researchgate.net Such approaches are crucial for exploring the structure-activity relationships of these complex natural products and for developing novel analogues.
Regio- and Stereoselective Synthesis Methodologies for Complex Analogues
Achieving precise control over the regiochemistry (the position of chemical reactions on a molecule) and stereochemistry (the three-dimensional arrangement of atoms) is paramount in the synthesis of complex natural products like this compound and its analogues. Regioselective synthesis ensures the preferential formation of a desired regioisomer, which is critical for the efficacy and properties of the final compound, especially in pharmaceutical contexts. researchgate.net Stereoselective synthesis, including asymmetric synthesis, is essential for producing specific enantiomers or diastereomers, as the biological activity of these molecules is often highly dependent on their three-dimensional structure. nih.govmdpi.comrsc.org
In the context of lignan and neolignan synthesis, controlling multiple stereocenters presents a significant challenge. Strategies employed to overcome this include:
Chiral Pool Synthesis: Utilizing readily available enantiomerically pure starting materials (the "chiral pool") to transfer existing stereochemistry to the target molecule. rsc.org
Chiral Auxiliaries: Temporarily attaching an enantiopure group to the reactant to direct the formation of new stereocenters in a defined configuration, which is then removed. rsc.org
Enantioselective Catalysis: Employing chiral catalysts (in substoichiometric quantities) to induce asymmetry in the reaction, leading to the formation of one enantiomer over the other. rsc.org
While specific details on the regioselective and stereoselective synthesis of this compound itself are limited in the provided search results, these principles are broadly applied to its structural relatives. For instance, the stereoselective synthesis of podophyllotoxin and its analogues has been achieved through various methods, including diastereoselective reductions and sequences involving radical bromination followed by oxidation and stereoselective reduction. mdpi.com Furthermore, insights into the biosynthesis of lignans in plants, which often involves highly stereoselective enzymes like dirigent proteins (DIR) that control the stereochemical outcome of oxidative coupling, inspire biomimetic synthetic strategies. nih.gov The development of versatile stereoselective routes for other complex natural product analogues underscores the applicability of these advanced methodologies to the this compound family. mdpi.com
Structural Modification and Structure Activity Relationship Sar Studies
Design Principles for Magnolianone Analogues with Modulated Biological Activities
The design of this compound analogues with modulated biological activities would typically follow established principles of medicinal chemistry, even if specific detailed studies on this compound itself are not extensively documented. Given this compound's natural origin from Magnolia officinalis and its known antioxidant activity, plantaedb.comnih.gov design principles would likely focus on modifying its core structure to:
Enhance Potency: Introduce or modify functional groups that are critical for interaction with biological targets, aiming for stronger binding or more effective biological responses. This often involves exploring the impact of steric, electronic, and lipophilic properties.
Improve Selectivity: Design modifications to selectively target specific pathways or receptors, thereby reducing off-target effects and potential toxicity.
Modulate Activity Profile: Introduce changes to shift or broaden the spectrum of biological activities, for instance, from solely antioxidant to anti-inflammatory or other relevant therapeutic areas, building upon the co-occurrence of such activities in other Magnolia officinalis compounds. nih.gov
Optimize Physicochemical Properties: Adjust solubility, permeability, and metabolic stability to improve pharmacokinetic profiles, which can be crucial for in vivo efficacy. SAR studies systematically alter the chemical structure of lead compounds by modifying functional groups or molecular scaffolds to optimize properties such as potency and selectivity. nih.govnih.gov
Synthetic Methodologies for Chemical Derivatization and Functionalization
The chemical derivatization and functionalization of natural products like this compound are essential for SAR studies and the development of new chemical entities. These methodologies aim to introduce diverse structural variations while maintaining or improving desired biological activities. General synthetic strategies employed in this context include:
Functional Group Transformations: Modifying existing functional groups (e.g., hydroxyls, carbonyls, alkenes) through reactions such as esterification, etherification, oxidation, reduction, or addition reactions. These transformations can alter polarity, hydrogen bonding capabilities, and steric bulk, influencing molecular interactions.
Scaffold Modifications: Introducing changes to the core carbon skeleton or incorporating new ring systems. This can involve ring expansion, contraction, or the introduction of heterocycles, which can significantly impact the molecule's three-dimensional shape and interaction with biological targets.
Covalent Ligation Reactions: Utilizing highly efficient and selective reactions, often referred to as "click-type reactions," to attach various molecular fragments or tags to the parent compound. nih.govfishersci.ca This approach allows for the rapid generation of diverse libraries of analogues from simpler substrates or synthetic intermediates. nih.gov
Biocatalysis: Employing enzymes or microorganisms for specific and selective transformations, which can be advantageous for complex natural products with multiple reactive sites.
While specific synthetic routes for this compound derivatives are not detailed in the provided information, the general principles of natural product derivatization would apply, focusing on modular and efficient methods to explore chemical space around the this compound scaffold.
In Vitro Assessment of Structure-Activity Relationships of this compound Derivatives
In vitro assessment is a critical step in elucidating SAR, involving the measurement of biological activity for a series of structurally related compounds. nih.gov While direct, comprehensive in vitro SAR data specifically for this compound derivatives is not extensively available in the provided search results, studies on compounds isolated alongside this compound from Magnolia officinalis offer insights into the biological activities of related natural lignans (B1203133) and their potential SAR.
Magnolia officinalis is a source of various phenolic compounds, including this compound, which has demonstrated antioxidant activity. plantaedb.comnih.gov Other compounds isolated from the same source, such as obovatol (B1214055), magnaldehyde, magnatriol B, and randaiol (B41719), have also been investigated for their biological properties. nih.gov
A study indicated that obovatol (Compound 7) exhibited more potent antioxidative potential compared to honokiol (B1673403) (Compound 9). nih.gov Furthermore, magnaldehyde (Compound 4), magnatriol B (Compound 5), randaiol (Compound 6), and obovatol (Compound 7) were found to effectively inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a marker for anti-inflammatory activity. Among these, magnatriol B and randaiol demonstrated greater potency in inhibiting NO production than honokiol. nih.gov
These findings suggest that structural variations among these Magnolia officinalis constituents contribute to their differential antioxidant and anti-inflammatory activities, providing a basis for inferring potential SARs within this class of natural products.
Table 1: In Vitro Biological Activities of Selected Magnolia officinalis Compounds
| Compound | Antioxidative Potential (vs. Honokiol) | LPS-induced NO Production Inhibition (vs. Honokiol) |
| This compound | Exhibited antioxidant activity plantaedb.comnih.gov | Not specified |
| Obovatol | More potent nih.gov | Effective inhibition nih.gov |
| Magnaldehyde | Not specified | Effective inhibition nih.gov |
| Magnatriol B | Not specified | More potent nih.gov |
| Randaiol | Not specified | More potent nih.gov |
| Honokiol | Reference compound | Reference compound |
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry plays an increasingly vital role in modern SAR elucidation, complementing and accelerating experimental efforts. These in silico methods leverage computational power to predict biological activity, understand molecular interactions, and guide the design of new compounds. nih.gov Key approaches include:
Molecular Modeling: This involves using computer software to build and simulate three-dimensional models of molecules, providing insights into how compounds interact with their biological targets. nih.gov It can help visualize binding modes and identify critical interactions.
Virtual Screening: Large libraries of compounds can be computationally screened against a target to identify potential hits or lead compounds. This method significantly reduces the need for extensive experimental screening. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between the chemical structures of molecules (represented by molecular descriptors) and their quantified biological activities. wikipedia.orgwikipedia.org These models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthesis efforts. nih.gov
Chemical Neighborhood Graphs: These graphical representations integrate the chemical environment of active compounds with their potency distribution, allowing for systematic and compound-centric exploration of SAR information, particularly in high-throughput screening data. uni.lu They help identify local SAR environments and key compound series.
SAR Matrices (SARMs): SARMs are data structures that organize SAR information, analogous to conventional R-group tables. wikidata.org They facilitate the exploration of chemical space and the systematic prediction and prioritization of virtual compounds for prospective design, going beyond descriptive SAR analysis to enable predictive capabilities. wikidata.org
Molecular Dynamics Simulations: These simulations can provide dynamic insights into the flexibility of molecules and their interactions with biological systems over time.
These computational methods are crucial for handling the vast amount of data generated by modern high-throughput experimental techniques and for rationally exploring the immense chemical space in drug discovery. nih.govwikidata.org
Preclinical Mechanistic Investigations of the Chemical Compound “this compound”
A comprehensive review of the available scientific literature reveals a significant lack of detailed preclinical research on the specific biological activities and molecular mechanisms of the chemical compound this compound.
This compound has been identified and isolated as a novel compound from the stem bark of Magnolia officinalis acs.orgacs.org. It is often mentioned alongside more extensively studied compounds from the same plant, such as magnolol (B1675913) and honokiol acs.orgnih.gov.
Preliminary findings suggest that this compound and its derivatives may possess antioxidant properties researchgate.net. One study also indicated that it exhibits antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus acs.org.
However, despite these initial findings, there is a notable absence of in-depth, publicly available research that aligns with the specific requirements of the requested article outline. Extensive searches for data on this compound's interactions with cellular and molecular targets, as well as its influence on key intracellular signaling pathways, did not yield sufficient information.
Consequently, it is not possible to provide a scientifically accurate and thorough article on this compound that adheres to the requested structure, including the following sections:
Preclinical Mechanistic Investigations of Biological Activities
Magnolianone's Influence on Intracellular Signaling Pathways
Apoptosis and Cell Cycle Regulatory Pathways
Detailed research findings and data tables for these specific areas concerning this compound are not available in the current body of scientific literature. The majority of mechanistic studies on compounds from Magnolia officinalis have concentrated on magnolol (B1675913) and honokiol (B1673403). Therefore, any attempt to generate content for the requested sections on this compound would be speculative and not based on established scientific evidence.
Further research is required to elucidate the specific cellular and molecular mechanisms of this compound to the level of detail requested.
Other Relevant Cellular Pathways and Crosstalk Mechanisms
The biological activities of this compound are intricately linked to its ability to modulate various cellular signaling pathways and their crosstalk. Crosstalk refers to the phenomenon where signaling pathways interact with each other, creating a complex network of cellular communication. nih.gov This integration of signals from multiple inputs within a response network ultimately dictates a common biological output. nih.gov
One of the key mechanisms of crosstalk involves the sharing of signaling components between different pathways or the direct modification of components of one pathway by enzymes from another. nih.gov For instance, in response to various stimuli, cells can activate multiple signaling cascades that converge to regulate specific cellular processes. The nuclear factor kappa B (NF-κB) signaling pathway, a principal regulator of inflammatory gene expression, is a prime example of a pathway that is heavily influenced by crosstalk from other signaling cascades, such as those initiated by interferons. frontiersin.org This cross-regulation allows cells to fine-tune their inflammatory responses based on the surrounding microenvironment and their history. frontiersin.org
Mathematical modeling combined with time-resolved single-cell data has emerged as a powerful tool to systematically predict and analyze these complex interactions between signaling pathways. nih.gov Such approaches have been used to investigate the crosstalk between the NF-κB and p53 signaling pathways, revealing multiple points of interaction that are affected when one pathway is perturbed. nih.gov
Furthermore, the concept of crosstalk extends to the regulation of gene expression, where transcription factors from different pathways can co-regulate a common set of genes. For example, microarray analyses have shown that hundreds of genes are jointly regulated by brassinosteroids (BRs) and abscisic acid (ABA), indicating an indirect crosstalk mechanism. nih.gov This highlights the complexity of cellular regulation where a single compound like this compound can elicit a wide range of biological effects by influencing the intricate web of cellular signaling.
Mechanistic Studies on Specific Cellular Responses
Cellular Proliferation and Differentiation Modulation
Cellular proliferation, the increase in cell number through growth and division, and differentiation, the process by which a less specialized cell becomes a more specialized one, are fundamental for tissue development and homeostasis. telight.eu There is often an inverse relationship between these two processes; terminal differentiation is typically associated with a permanent exit from the cell cycle. telight.eu
The modulation of cell proliferation and differentiation is a tightly regulated process involving a complex interplay of signaling molecules and pathways. For example, transforming growth factor-beta (TGF-β) has been shown to be a potent regulator of myogenic differentiation, capable of inhibiting the fusion of myoblasts and the expression of muscle-specific genes. nih.gov This inhibition occurs at the level of muscle-specific mRNA accumulation and requires the continuous presence of TGF-β, indicating that the intracellular signals it generates are transient. nih.gov
The extracellular matrix (ECM) also plays a crucial role in controlling cell fate. Changes in the conformation of ECM proteins, such as fibronectin, can modulate integrin binding and subsequently switch the cellular response between proliferation and differentiation. nih.gov This suggests that the physical microenvironment can directly influence cellular behavior through mechanotransduction.
Chemical agents can also influence these processes. For instance, 5-azacytidine (B1684299) (AZA), a demethylating agent, has been shown to inhibit cell proliferation in murine myoblasts and promote early myogenesis. ijbs.com AZA appears to downregulate genes involved in cell cycle arrest, thereby promoting the expression of early myogenic regulatory factors. ijbs.com This demonstrates how epigenetic modifications can be a key mechanism in modulating the balance between proliferation and differentiation.
The study of cell proliferation and differentiation often employs in vitro models like the C2C12 myoblastic cell line, which can be induced to differentiate and provides a reproducible system to investigate the underlying molecular mechanisms. ijbs.com
Regulation of Inflammatory Processes at the Molecular Level
Inflammation is a protective immune response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. mdpi.com The resolution of inflammation is an active and highly regulated process involving molecular and cellular events aimed at restoring tissue homeostasis. frontiersin.org
At the molecular level, the inflammatory response is orchestrated by a complex network of signaling pathways and regulatory molecules. The innate immune system recognizes pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) through pattern-recognition receptors (PRRs). mdpi.com This recognition triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines like interleukin-1 (IL-1). mdpi.com
Key transcription factors, such as nuclear factor-kappa B (NF-κB), play a central role in driving the expression of inflammatory genes. frontiersin.org The activity of NF-κB is tightly controlled, and its modulation is a key target for anti-inflammatory therapies. Molecules that can inhibit NF-κB activation or its downstream targets can effectively suppress the inflammatory response.
The resolution of inflammation involves the production of specialized pro-resolving mediators (SPMs), such as maresin 1, which promote the clearance of inflammatory cells and debris. frontiersin.org Additionally, enzymes like matrix metalloproteinases (MMPs) can control the levels of pro-inflammatory chemokines, thereby dampening the inflammatory response. frontiersin.org
Recent research has also highlighted the role of T cells and their immunomodulatory receptors in regulating cardiovascular diseases with an inflammatory component, such as atherosclerosis and myocarditis. cnic.es The balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells is crucial in controlling inflammation in these conditions. cnic.es
Furthermore, damage-associated molecular patterns (DAMPs) and resolution-associated molecular patterns (RAMPs) are emerging as important regulators of neuroimmune processes. nih.gov While DAMPs can promote inflammation, RAMPs contribute to its resolution by inhibiting the release of pro-inflammatory mediators from immune cells. nih.gov
Antioxidant Mechanisms and Oxidative Stress Modulation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of various chronic diseases. frontiersin.org Cells possess a sophisticated antioxidant defense system to counteract oxidative damage. mdpi.com
This defense system comprises both enzymatic and non-enzymatic antioxidants. mdpi.com Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase, which then decomposes hydrogen peroxide. mdpi.com Non-enzymatic antioxidants include molecules like vitamin C and ubiquinone (Coenzyme Q10), which can directly scavenge free radicals and regenerate other antioxidants. mdpi.commdpi.com
A crucial signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway. mdpi.commdpi.com Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor, Keap1. mdpi.com However, upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.commdpi.com In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various genes, activating the transcription of a battery of antioxidant and detoxification enzymes. mdpi.commdpi.com
The activation of the Nrf2 pathway can be a key mechanism by which certain compounds exert their antioxidant effects. For instance, the itaconate derivative 4-octyl-itaconate (4-OI) has been shown to activate Nrf2, leading to the inhibition of IL-1β transcription and the induction of an antiviral program. frontiersin.org
The modulation of oxidative stress is a complex process involving multiple signaling pathways. The p38 MAPK and JNK signaling pathways are often activated by oxidative stress and can play a role in inflammation and apoptosis, while the ERK signaling pathway is generally involved in cell growth. nih.gov Understanding how compounds like this compound interact with these pathways is crucial for elucidating their full antioxidant potential.
Antiviral Mechanisms in Cellular Models
Viruses are obligate intracellular parasites that hijack the host cell's machinery for their replication and propagation. nih.gov Antiviral strategies can target various stages of the viral life cycle, from entry into the host cell to replication and release of new virions.
One of the primary host defense mechanisms against viral infections is the innate immune system. nih.gov Upon viral entry, pattern recognition receptors (PRRs) detect viral components, leading to the production of interferons (IFNs). nih.gov IFNs then activate the JAK-STAT signaling pathway, resulting in the expression of numerous IFN-stimulated genes that establish an antiviral state in the cell. nih.gov
Some compounds exert their antiviral effects by modulating these host immune responses. For example, certain lactic acid bacteria have been shown to enhance the production of IFN-α and the activity of natural killer (NK) cells, thereby providing protection against influenza virus. biotechstudies.org
Another key antiviral strategy is to target host factors that are essential for viral replication. For instance, cyclin G-associated kinase (GAK), a host serine/threonine kinase, is crucial for the clathrin-mediated endocytosis used by several viruses, including Hepatitis C, influenza, and Ebola, to enter cells. nih.gov Inhibiting GAK could therefore represent a broad-spectrum antiviral approach. nih.gov
Metabolic pathways are also increasingly recognized as important targets for antiviral interventions. Viruses often reprogram host cell metabolism to support their replication. frontiersin.org For example, glutamine metabolism is crucial for the proliferation of T cells infected with herpes simplex virus (HSV). frontiersin.org Therefore, targeting these metabolic dependencies could be an effective antiviral strategy.
Furthermore, some bioactive peptides derived from fermented foods have demonstrated antiviral properties by binding to host cell receptors, thereby preventing viral attachment, or by directly interacting with virus particles. biotechstudies.org
The development of new antiretroviral drugs also focuses on targeting different stages of the HIV life cycle, including reverse transcription, integration, and entry, with the goal of overcoming drug resistance and eliminating viral reservoirs in cells like macrophages. nih.gov
Antifungal Mechanisms in Cellular Models
Fungal infections, particularly those caused by opportunistic pathogens like Candida species, pose a significant health threat, especially in immunocompromised individuals. researchgate.net The development of antifungal drugs has primarily focused on targeting structures and pathways that are unique to fungal cells, such as the cell wall and the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. researchgate.netmdpi.comfrontiersin.org
The major classes of antifungal drugs include:
Polyenes (e.g., Amphotericin B): These drugs bind to ergosterol in the fungal cell membrane, creating pores that lead to leakage of intracellular components and cell death. researchgate.netfrontiersin.org
Azoles (e.g., Fluconazole): This class of antifungals inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for ergosterol biosynthesis. researchgate.netfrontiersin.org
Echinocandins (e.g., Caspofungin): These drugs target the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase, thereby disrupting cell wall integrity. researchgate.netmdpi.comnih.gov
Pyrimidines (e.g., Flucytosine): This antifungal agent interferes with DNA and RNA synthesis in fungal cells. researchgate.netfrontiersin.org
The emergence of antifungal drug resistance is a major challenge. frontiersin.org Resistance mechanisms can include mutations in the drug target enzymes, increased expression of drug efflux pumps that actively remove the antifungal from the cell, or alterations in the ergosterol biosynthesis pathway. mdpi.comnih.gov
Recent research has focused on identifying compounds that can act synergistically with existing antifungal drugs to overcome resistance. For example, magnolol, a compound structurally related to this compound, has been shown to synergize with azoles against Candida albicans. nih.gov The proposed mechanisms include inhibiting drug efflux pumps, leading to higher intracellular concentrations of the antifungal, and targeting the ergosterol biosynthesis pathway. nih.gov
Understanding the molecular basis of these synergistic interactions is crucial for developing effective combination therapies. frontiersin.org This involves investigating how the combined drugs affect various cellular pathways, including those involved in cell wall integrity, membrane function, and stress responses. frontiersin.org
Advanced Analytical and Characterization Techniques for Magnolianone Research
Quantitative and Qualitative Analytical Method Development for Magnolianone
The accurate quantification and identification of this compound in various matrices, such as plant extracts and biological samples, are fundamental to its study. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is a commonly employed technique for the quantitative analysis of lignans (B1203133) and other phenolic compounds in plant extracts nih.govresearchgate.netscielo.brmdpi.commdpi.com. While specific validated HPLC-DAD methods for this compound are not extensively detailed in readily available literature, methods developed for structurally similar lignans like magnolol (B1675913) and honokiol (B1673403) in Magnolia officinalis provide a strong foundation for its analysis mdpi.com. These methods typically utilize reversed-phase C18 columns with gradient elution using a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile nih.gov. Detection is often performed at a wavelength corresponding to the UV absorbance maximum of the compound, which for lignans is typically around 280-290 nm mdpi.com.
For qualitative analysis and enhanced sensitivity in quantification, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice rsc.org. An LC-MS/MS method has been successfully developed for the simultaneous determination of honokiol and magnolol, demonstrating good linearity and sensitivity mdpi.com. This approach, often utilizing an electrospray ionization (ESI) source, can be adapted for this compound, providing both retention time and mass-to-charge ratio (m/z) for confident identification and accurate quantification, even at low concentrations nih.gov. The validation of such methods typically involves assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable results nih.govsilae.itnih.gov.
Table 1: General Parameters for Quantitative Analysis of Lignans in Magnolia Species
| Parameter | HPLC-DAD | LC-MS/MS |
| Column | Reversed-phase C18 | Reversed-phase C18 |
| Mobile Phase | Gradient of acidified water and methanol/acetonitrile | Gradient of acidified water and methanol/acetonitrile |
| Detection | Diode-Array Detector (DAD) | Mass Spectrometer (MS) |
| Ionization Source | Not Applicable | Electrospray Ionization (ESI) |
| Key Advantages | Robust, widely available | High sensitivity and selectivity |
Advanced Mass Spectrometry Applications (e.g., HRMS, tandem MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecular ion. This allows for the determination of its elemental composition with a high degree of confidence, a critical step in the characterization of a natural product uci.edureading.ac.ukrsc.orgspectroscopyonline.comfrontagelab.com. A mass error of less than 5 ppm is generally accepted for confirming a molecular formula spectroscopyonline.com.
Table 2: Common Fragmentation Patterns of Lignans and Flavonoids in Tandem Mass Spectrometry
| Fragmentation Type | Description |
| Neutral Loss | Loss of small molecules like H₂O, CO, and CH₃ |
| Retro-Diels-Alder (RDA) | Cleavage of the C-ring in flavonoids |
| Cleavage of Inter-unit Linkages | Breaking of bonds connecting the phenylpropane units in lignans |
Spectroscopic Characterization Beyond Basic NMR for Conformational Studies
While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides the basic carbon-hydrogen framework of this compound, two-dimensional (2D) NMR techniques are essential for a detailed conformational analysis. Experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for this purpose columbia.eduacdlabs.comreddit.comresearchgate.net. These techniques detect through-space interactions between protons that are in close proximity, providing crucial distance constraints that help to define the three-dimensional structure and preferred conformation of the molecule in solution columbia.eduacdlabs.comresearchgate.net.
For small to medium-sized molecules like this compound, ROESY can be more advantageous than NOESY as it avoids the potential for zero or near-zero NOE enhancements that can occur for molecules with intermediate correlation times reddit.comresearchgate.net. By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to determine the relative orientation of different parts of the molecule, such as the two aromatic rings and their substituents.
Chromatographic Advancements for Complex Mixture Analysis and Trace Detection
The analysis of this compound in complex matrices, such as crude plant extracts or biological fluids, benefits significantly from advancements in chromatographic techniques. Ultra-high-performance liquid chromatography (UPLC) offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC, making it ideal for separating this compound from a multitude of other components mdpi.comnih.govresearchgate.netmdpi.com. When coupled with a sensitive mass spectrometer, such as a quadrupole time-of-flight (QTOF) instrument, UPLC-QTOF-MS becomes a powerful platform for the trace detection and identification of this compound and its metabolites mdpi.comnih.govresearchgate.netmdpi.comnih.gov.
Furthermore, the chiral nature of many natural products, including potentially this compound and its isomers, necessitates the use of chiral chromatography for their separation. Enantioselective separation can be achieved using chiral stationary phases (CSPs) in HPLC csfarmacie.czyoutube.comaustinpublishinggroup.comnih.gov. The choice of the appropriate CSP and mobile phase is critical for achieving successful separation of enantiomers csfarmacie.czaustinpublishinggroup.com. The development of efficient chiral separation methods is crucial for studying the stereospecific biological activities of this compound isomers.
Computational Metabolomics and Chemoinformatic Approaches in Natural Product Discovery
Computational tools play an increasingly important role in the discovery and characterization of natural products like this compound. Metabolomic profiling of plant species, such as those from the Magnolia genus, using techniques like LC-MS, generates large and complex datasets. Computational metabolomics employs advanced data processing and statistical analysis methods to identify patterns and pinpoint specific compounds of interest, including novel lignans mdpi.comnih.gov.
Chemoinformatic approaches are valuable for predicting the biological activities of natural products and for virtual screening of compound libraries against specific protein targets nih.govnih.govmdpi.comchemrevlett.com. By analyzing the chemical structure of this compound, it is possible to perform in silico predictions of its potential pharmacological properties. Molecular docking simulations can be used to model the interaction of this compound with protein targets, providing insights into its mechanism of action and guiding further experimental studies nih.govnih.govmdpi.comchemrevlett.com. These computational methods accelerate the process of natural product-based drug discovery by prioritizing compounds for further investigation.
Future Research Directions and Translational Perspectives Academic Focus
Elucidating Undiscovered Biosynthetic Enzymes and Genetic Regulation
The complete biosynthetic pathway of Magnolianone remains to be fully elucidated. Neolignans are derived from the shikimate pathway, which produces aromatic amino acids that serve as precursors to a vast array of natural products. nih.govwikipedia.org The biosynthesis of neolignans like magnolol (B1675913) and honokiol (B1673403) is understood to be a two-step process originating from the monolignol precursor, coniferyl alcohol. mdpi.comnih.gov This process is initiated by the oxidation of the precursor by laccase (LAC) enzymes, followed by a stereoselective dimerization guided by dirigent proteins (DIRs). mdpi.comnih.govresearchgate.net
Recent studies on Magnolia obovata have identified specific laccase and dirigent protein candidates (Mo_LAC1, Mo_LAC2, and three DIRs from the DIR-b/d subfamily) that are correlated with magnolol and honokiol biosynthesis. nih.govnih.gov Future research must focus on identifying the specific orthologs of these enzymes that are responsible for the synthesis of this compound. This involves functional characterization of candidate genes, potentially through heterologous expression systems or gene silencing in Magnolia species.
Furthermore, the genetic regulation controlling the expression of these biosynthetic genes is a critical unknown. nih.gov The synthesis of plant-specialized metabolites is often controlled by a complex network of regulator genes that respond to developmental and environmental cues. frontiersin.orgfrontiersin.org Transcriptional regulators, such as those from the MarR-like family, have been shown to control the biosynthesis of other natural compounds. nih.gov Identifying the specific transcription factors that up- or down-regulate this compound production is essential for understanding its ecological role and for potential metabolic engineering efforts.
Table 1: Key Enzyme Families in Neolignan Biosynthesis
| Enzyme Family | Proposed Function in this compound Biosynthesis | Research Focus |
|---|---|---|
| Laccases (LACs) | Catalyze the initial oxidation of monolignol precursors to form radicals. nih.gov | Identification and characterization of the specific laccase isoenzyme(s) that accept the this compound precursor as a substrate. |
| Dirigent Proteins (DIRs) | Guide the regio- and stereoselective coupling of monolignol radicals to form the specific neolignan backbone. researchgate.net | Discovery of the specific DIR responsible for the unique bond formation in this compound's structure. |
| Cytochrome P450s | May be involved in downstream modifications (e.g., hydroxylation, demethylation) of the neolignan scaffold. rsc.org | Screening P450s co-expressed with LACs and DIRs for activity on this compound precursors. |
Development of Novel Synthetic Routes for Complex Analogues
The ability to synthesize this compound and its analogues is crucial for verifying its structure, exploring its biological activities, and conducting structure-activity relationship (SAR) studies. While the total synthesis of many complex lignans (B1203133) has been achieved, specific high-yield routes to this compound analogues are an open area for development. escholarship.orgnih.gov Future work should leverage modern synthetic strategies to build a library of novel derivatives.
Key strategies include:
Biomimetic Synthesis : These approaches mimic the plant's natural biosynthetic pathway, often using oxidative dimerization of phenolic precursors to generate the core lignan (B3055560) structure. rsc.org Chemoenzymatic strategies, which combine chemical synthesis with the use of enzymes like laccases and dirigent proteins, could enable the highly selective and efficient production of complex analogues. acs.orgnih.gov
Palladium-Catalyzed Cross-Coupling : Methods like the Suzuki-Miyaura coupling and C-H arylation are powerful tools for constructing the bi-aryl backbone common to many neolignans. escholarship.orgnih.gov These reactions offer modularity, allowing for the rapid diversification of substituents on the aromatic rings.
Stereoselective Synthesis : Controlling the three-dimensional arrangement of atoms is critical, as stereochemistry often dictates biological activity. Strategies involving chiral auxiliaries, asymmetric catalysis, or stereoselective cyclization reactions can be employed to produce specific enantiomers of this compound analogues for biological evaluation. nih.gov
Developing these routes will not only provide material for biological testing but also drive innovation in synthetic organic chemistry. escholarship.org
Advanced Mechanistic Studies on Subcellular Interactions and Organelle Targets
Understanding where a compound acts within a cell is fundamental to understanding its mechanism of action. researchgate.net The subcellular localization and organelle targets of this compound are currently unknown. Targeting specific organelles like mitochondria, the endoplasmic reticulum, or the nucleus is an emerging strategy in drug discovery to enhance efficacy and reduce off-target effects. frontiersin.orgmdpi.comroutledge.com
Future research should aim to pinpoint the specific cellular compartments where this compound accumulates. This can be achieved through several advanced approaches:
Fluorescent Labeling : Synthesizing a fluorescently tagged analogue of this compound would allow for its direct visualization within living cells using high-resolution confocal or super-resolution microscopy.
Chemical Proteomics : This approach uses the bioactive compound as a "bait" to pull down its interacting protein partners from cell lysates. frontiersin.orgfrontiersin.org Identifying these protein targets can reveal the molecular pathways modulated by this compound. For instance, the related neolignan magnolol has been shown to interact with the nuclear import protein Importin-β1. frontiersin.org
Organelle-Specific Probes and Fractionation : Following treatment with this compound, cells can be fractionated to isolate different organelles. frontiersin.org The concentration of the compound in each fraction (e.g., mitochondria, nucleus, cytosol) can then be quantified by methods like mass spectrometry to determine its distribution profile.
Identifying the organelle targets of this compound is a critical step toward validating its potential as a molecular probe or a lead compound for therapeutic development. mdpi.com
Exploration of Structure-Function Relationships through Advanced Biophysical Methods
Structure-activity relationship (SAR) studies are essential for optimizing a lead compound. scielo.br By systematically modifying the chemical structure of this compound and assessing the impact on its biological function, researchers can identify the key chemical features required for its activity. This process is heavily reliant on advanced biophysical techniques that can quantitatively measure the interaction between a small molecule and its biological target. worldscientific.comresearchgate.netresearchgate.net
Once a molecular target of this compound is identified (as described in 8.3), a suite of biophysical methods can be employed to characterize their interaction in detail. acs.org These techniques provide crucial data on binding affinity, kinetics, thermodynamics, and the structural basis of the interaction, which are invaluable for rational drug design. researchgate.net
Table 2: Application of Biophysical Methods in this compound Research
| Biophysical Technique | Information Gained | Relevance to this compound Research |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding kinetics (on/off rates), affinity (KD) | To quantify how strongly and how quickly this compound binds to its target protein. researchgate.net |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS) | To determine the forces driving the binding interaction (e.g., enthalpy- or entropy-driven). acs.orgyoutube.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural details of the binding site, conformational changes | To map the specific amino acids in the target protein that interact with this compound. youtube.com |
| X-ray Crystallography | High-resolution 3D structure of the this compound-protein complex | To visualize the precise atomic interactions, guiding structure-based drug design. researchgate.net |
| Differential Scanning Fluorimetry (DSF) | Target engagement, thermal stabilization | To confirm direct binding by observing if this compound increases the melting temperature of its target protein. researchgate.net |
By applying these methods to a library of this compound analogues, a detailed SAR map can be constructed, paving the way for the design of more potent and selective derivatives.
Integration of Omics Technologies in this compound Research (e.g., transcriptomics, proteomics)
A systems-level understanding of this compound requires the integration of multiple "omics" technologies. nih.govresearchgate.net This approach provides a holistic view, connecting the genetic blueprint to the final metabolic output. frontiersin.orgnih.gov Integrated multi-omics has become a powerful strategy for discovering genes and pathways involved in the biosynthesis of plant-specialized metabolites. researchgate.netnih.gov
Transcriptomics : RNA sequencing (RNA-Seq) of different Magnolia tissues or plants grown under various conditions can reveal which genes are expressed at the same time and in the same place as this compound is produced. semanticscholar.orgmdpi.comnih.gov This co-expression analysis is a powerful way to identify candidate genes involved in its biosynthesis and regulation. mdpi.comresearchgate.net
Proteomics : This technique identifies and quantifies the proteins present in a sample. mdpi.com By correlating protein abundance with this compound levels, proteomics can confirm that the candidate enzymes identified through transcriptomics are indeed present and active.
Metabolomics : This is the large-scale study of small molecules, or metabolites, within a biological system. researchgate.net Untargeted metabolomics can track the levels of this compound, its precursors, and other related compounds across samples, providing the ultimate chemical phenotype. nih.govnih.gov
By integrating these datasets, researchers can build robust models of the this compound biosynthetic pathway. mdpi.comresearchgate.net For example, a strong correlation between the expression of a specific laccase gene (transcriptomics), the abundance of its corresponding enzyme (proteomics), and the accumulation of this compound (metabolomics) provides powerful evidence for that gene's function in the pathway. This integrated approach is the most effective path toward a comprehensive understanding of this compound's biology.
Q & A
Q. Q1: What standardized experimental protocols are recommended for isolating Magnolianone from plant sources to ensure reproducibility?
To isolate this compound with high purity, researchers should compare solvent systems (e.g., ethanol, methanol) and extraction techniques (e.g., Soxhlet, maceration) using validated phytochemical workflows. Include controls for temperature, solvent-to-sample ratios, and time, and validate yields via HPLC or GC-MS . Report detailed spectral data (NMR, IR) for structural confirmation and purity assessment (>95%) to enable replication .
Q. Q2: How should researchers design experiments to characterize this compound’s stability under varying pH and temperature conditions?
Adopt accelerated stability testing protocols: expose this compound to pH 2–9 buffers and temperatures (4°C–60°C) over 1–30 days. Quantify degradation products via LC-MS and identify degradation pathways using kinetic modeling (e.g., Arrhenius equation). Include triplicate trials and statistical validation (p < 0.05) to ensure robustness .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
Systematically review experimental variables:
- Cell line specificity : Compare genetic profiles (e.g., CYP450 expression) and growth conditions (e.g., serum concentration).
- Dose-response metrics : Re-evaluate IC50 values using standardized MTT assays with controls for cytotoxicity (e.g., cisplatin).
- Batch variability : Source this compound from ≥3 certified suppliers and validate purity . Publish raw data and statistical codes to enhance transparency .
Q. Q4: What methodological frameworks are optimal for studying this compound’s mechanism of action in neurodegenerative models?
Combine hypothesis-driven and omics approaches:
Target identification : Use SPR (surface plasmon resonance) to screen this compound against neuronal receptors (e.g., NMDA, AMPA).
Pathway analysis : Perform RNA-seq on treated vs. untreated SH-SY5Y cells, followed by KEGG enrichment.
Validation : Knock down candidate targets (CRISPR/Cas9) and assess rescue effects. Ensure blinding and randomization in animal studies .
Q. Q5: How can in vitro and in vivo pharmacokinetic disparities in this compound bioavailability be addressed experimentally?
- In vitro : Use Caco-2 cell monolayers to simulate intestinal absorption, measuring apparent permeability (Papp).
- In vivo : Administer this compound (oral/i.v.) to rodents, collect plasma/tissue samples at timed intervals, and quantify via LC-MS/MS. Apply compartmental modeling (e.g., non-linear mixed-effects) to reconcile discrepancies .
Q. Q6: What strategies mitigate confounding variables in this compound’s anti-inflammatory effects observed in mixed-culture systems?
- Cell isolation : Co-culture macrophages and fibroblasts but include mono-culture controls.
- Cytokine profiling : Use multiplex assays (e.g., Luminex) to distinguish cell-specific responses.
- Pharmacological inhibitors : Block secondary mediators (e.g., COX-2) to isolate this compound’s direct effects. Report % inhibition with 95% confidence intervals .
Methodological Guidance for Data Analysis
Q. Q7: How should researchers statistically analyze dose-dependent synergism between this compound and conventional chemotherapeutics?
Apply the Chou-Talalay method:
Calculate combination indices (CI) using CompuSyn software.
Validate synergism (CI < 1) across ≥3 independent experiments.
Use ANOVA with post-hoc Tukey tests to compare CI values at different effect levels (e.g., ED50, ED90). Include isobolograms for visual validation .
Q. Q8: What bioinformatics tools are recommended for predicting this compound’s off-target interactions?
- Molecular docking : Use AutoDock Vina with PDB structures of high-risk targets (e.g., hERG, CYP3A4).
- Phylogenetic analysis : Compare binding affinities across orthologs to assess species-specific toxicity.
- Network pharmacology : Construct protein-protein interaction networks (Cytoscape) to identify secondary pathways .
Ethical and Reproducibility Considerations
Q. Q9: How can researchers ensure ethical rigor in this compound studies involving animal models of chronic pain?
- 3Rs compliance : Minimize animal numbers via power analysis; use non-invasive pain assessment (e.g., von Frey filaments).
- IACUC approval : Document protocols (e.g., dosing, euthanasia) and include sham-operated controls. Share de-identified data via repositories like Zenodo .
Q. Q10: What steps enhance the reproducibility of this compound’s reported antioxidant activity in peer-reviewed studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
